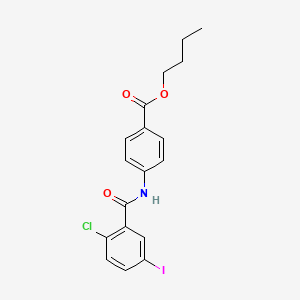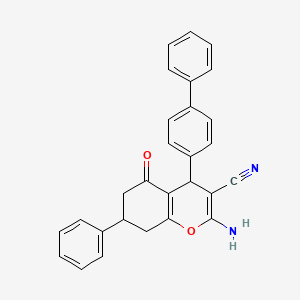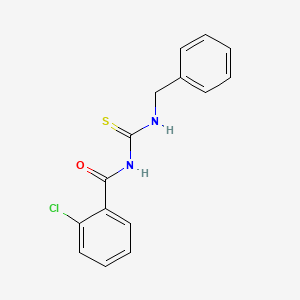
Butyl 4-(2-chloro-5-iodobenzamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-(2-chloro-5-iodobenzamido)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a butyl ester group attached to a benzoic acid moiety, which is further substituted with a 2-chloro-5-iodobenzamido group. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(2-chloro-5-iodobenzamido)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 2-chloro-5-iodobenzoic acid: This can be achieved through the iodination of 2-chlorobenzoic acid using iodine and an oxidizing agent such as potassium iodate.
Amidation Reaction: The 2-chloro-5-iodobenzoic acid is then reacted with 4-aminobenzoic acid to form 4-(2-chloro-5-iodobenzamido)benzoic acid.
Esterification: The final step involves the esterification of 4-(2-chloro-5-iodobenzamido)benzoic acid with butanol in the presence of a dehydrating agent like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 4-(2-chloro-5-iodobenzamido)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: Hydrolysis yields 4-(2-chloro-5-iodobenzamido)benzoic acid and butanol.
Aplicaciones Científicas De Investigación
Butyl 4-(2-chloro-5-iodobenzamido)benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of Butyl 4-(2-chloro-5-iodobenzamido)benzoate involves its interaction with specific molecular targets. The presence of the chloro and iodo groups allows the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Butyl 4-(2-chlorobenzamido)benzoate: Lacks the iodine substituent, which may affect its reactivity and biological activity.
Butyl 4-(2-iodobenzamido)benzoate: Lacks the chlorine substituent, leading to different chemical properties.
Butyl 4-(2-chloro-5-fluorobenzamido)benzoate:
Uniqueness
Butyl 4-(2-chloro-5-iodobenzamido)benzoate is unique due to the presence of both chloro and iodo substituents on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
butyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClINO3/c1-2-3-10-24-18(23)12-4-7-14(8-5-12)21-17(22)15-11-13(20)6-9-16(15)19/h4-9,11H,2-3,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBSFPJOOVLGSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-4-(3,4-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4932064.png)
![N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B4932068.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4932073.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one](/img/structure/B4932080.png)

![4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]morpholine](/img/structure/B4932089.png)

![3,3-dimethyl-10-(3-methylbutanoyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4932103.png)
![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}cyclohexanecarboxamide](/img/structure/B4932119.png)
![(2E)-2-{[5-(3-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4932129.png)

![N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4932140.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B4932143.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B4932150.png)
